molecular formula C22H19ClN2O3 B5319407 N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5319407
M. Wt: 394.8 g/mol
InChI Key: GPHCSWJGIMHKBC-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as CCFV or NSC 727447, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been found to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. This compound has also been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its broad-spectrum activity against various fungi and cancer cells. Furthermore, this compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. One of the areas of interest is to further elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its therapeutic potential. Additionally, the exploration of its activity against other types of cancer and fungi could expand its range of applications.

Synthesis Methods

The synthesis of N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-chlorobenzaldehyde, 2-phenylethylamine, and furfural in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield high purity this compound in good yields.

Scientific Research Applications

N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has also been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-18-10-8-17(9-11-18)15-19(25-22(27)20-7-4-14-28-20)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,24,26)(H,25,27)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCSWJGIMHKBC-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.